molecular formula C20H14N4NaO12S4 B070571 Bisdisulizole disodium CAS No. 180898-37-7

Bisdisulizole disodium

Cat. No.: B070571
CAS No.: 180898-37-7
M. Wt: 653.6 g/mol
InChI Key: YCWCJGXHELVZPI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Bisdisulizole disodium is a water-soluble compound , which suggests that it may interact with various enzymes, proteins, and other biomolecules in an aqueous environment

Cellular Effects

As a component of sunscreen products, this compound is designed to absorb UVA rays , which may influence cell function by protecting cells from UVA-induced damage

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to absorb UVA rays

Properties

CAS No.

180898-37-7

Molecular Formula

C20H14N4NaO12S4

Molecular Weight

653.6 g/mol

IUPAC Name

disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);

InChI Key

YCWCJGXHELVZPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na]

Related CAS

192776-90-2

Synonyms

disodium phenyl dibenzimidazole tetrasulfonate
PDBT cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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